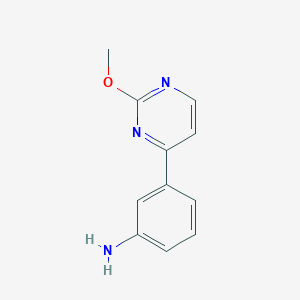
3-(2-Methoxypyrimidin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives like 3-(2-Methoxypyrimidin-4-yl)aniline has been the subject of numerous studies . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods involve the use of ZnCl2-catalyzed three-component coupling reactions .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxypyrimidin-4-yl)aniline consists of a pyrimidine ring attached to an aniline group via a methoxy group. The InChI code for this compound is 1S/C11H11N3O/c1-15-11-13-6-5-10(14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Methoxypyrimidin-4-yl)aniline include a molecular weight of 201.23 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Anticancer Applications
Pyrimidine derivatives, including “3-(2-Methoxypyrimidin-4-yl)aniline”, have been reported to exhibit anticancer properties . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
These compounds have shown antimicrobial and antifungal activities . This makes them valuable in the development of new drugs to combat resistant strains of bacteria and fungi .
Antiparasitic Applications
Pyrimidine derivatives have also been reported to exhibit antiparasitic properties . This could be useful in the treatment of diseases caused by parasites .
Cardiovascular Applications
Pyrimidine derivatives have been used as cardiovascular agents and antihypertensives . They can help manage blood pressure and other cardiovascular conditions .
Anti-inflammatory and Analgesic Applications
These compounds have shown anti-inflammatory and analgesic activities . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases .
Antidiabetic Applications
Pyrimidine derivatives have been reported to exhibit antidiabetic properties . They could be used in the management of diabetes .
Antiviral Applications
These compounds have shown anti-HIV properties . This suggests potential use in the treatment of HIV and other viral infections .
Neuroprotective Applications
Pyrimidine derivatives have shown neuroprotective effects . This could be beneficial in the treatment of neurodegenerative diseases .
Mécanisme D'action
Propriétés
IUPAC Name |
3-(2-methoxypyrimidin-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-13-6-5-10(14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVGDLXWRUOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxypyrimidin-4-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

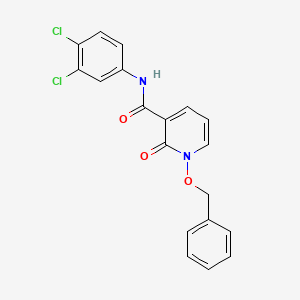
![6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2666682.png)
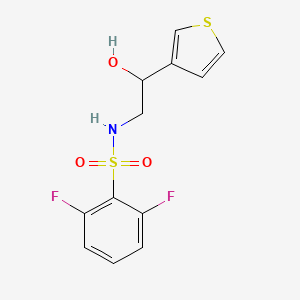

![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)
![5-(5-Bromopyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2666686.png)
![[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/no-structure.png)
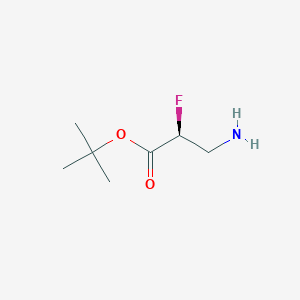
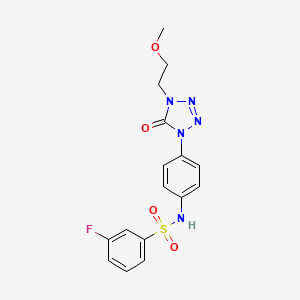

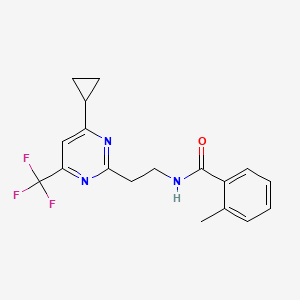
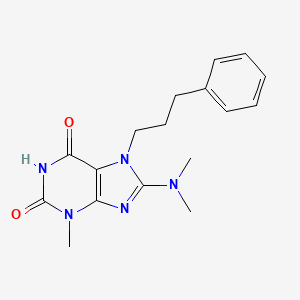
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)
